6-(Trifluoromethoxy)quinoline-2-carboxylic acid
Overview
Description
6-(Trifluoromethoxy)quinoline-2-carboxylic acid is a chemical compound characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated quinoline derivative . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)quinoline-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
Scientific Research Applications
6-(Trifluoromethoxy)quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-(Trifluoromethoxy)quinoline-3-carboxylic acid
- 2-(Trifluoromethyl)quinoline
Comparison: 6-(Trifluoromethoxy)quinoline-2-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups on the quinoline ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Biological Activity
6-(Trifluoromethoxy)quinoline-2-carboxylic acid is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline backbone with a carboxylic acid group at position 2 and a trifluoromethoxy substituent at position 6. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, in a study evaluating multiple quinoline derivatives, it was found that certain compounds, including those similar to this compound, demonstrated significant growth inhibition against breast cancer (MCF7) and cervical cancer (HeLa) cell lines .
Table 1: Cytotoxicity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Quinoline-2-carboxylic acid | MCF7 | <10 |
Quinoline-4-carboxylic acid | HeLa | <15 |
This compound | MCF7 | TBD |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. A study assessed the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The results indicated that quinoline derivatives possess anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), without the associated cytotoxicity .
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
Compound | Inhibition of LPS-Induced Inflammation (%) | IC50 (µM) |
---|---|---|
Indomethacin | 70 | 12 |
Quinoline-2-carboxylic acid | 65 | TBD |
This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group is believed to enhance binding affinity and stability, which could lead to improved pharmacological profiles.
Case Studies
- Study on Anticancer Activity : In a comparative study, various quinoline derivatives were tested for their antiproliferative effects on colorectal and breast cancer cell lines. The results indicated that compounds with a trifluoromethoxy group exhibited enhanced activity compared to their non-fluorinated counterparts .
- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of quinoline derivatives in macrophage models. The findings suggested that these compounds could serve as potential alternatives to existing anti-inflammatory medications due to their reduced cytotoxicity while maintaining efficacy.
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAOOLHZPFJKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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